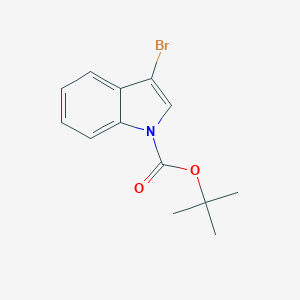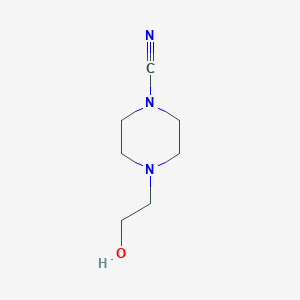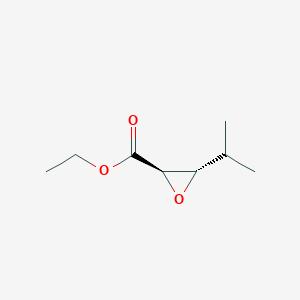
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate, also known as ethyl glycidate, is an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Ethyl glycidate is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. This compound has gained significant attention in the scientific community due to its versatile applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is not well understood. However, it is believed to act as a nucleophile in reactions with electrophilic compounds. This reaction results in the formation of a stable adduct, which is essential in the synthesis of various compounds.
Biochemical and Physiological Effects:
Ethyl glycidate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to have low acute toxicity in animal studies, indicating its safety for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research is its versatility in various fields. It is a readily available and cost-effective reagent, making it a popular choice for researchers. Additionally, it has a high purity, making it easy to handle and use in experiments.
However, one of the limitations of using Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is its potential for explosive decomposition. This requires careful handling and storage to prevent accidents in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the development of new and efficient methods for the synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. Additionally, there is a need for further studies to understand the mechanism of action of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate and its potential applications in the synthesis of biologically active compounds.
Furthermore, there is a need for studies to investigate the potential toxicological effects of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate. This will ensure its safe use in scientific research and prevent any potential harm to researchers.
Conclusion:
Ethyl glycidate is a versatile compound with various applications in scientific research. Its synthesis method is well established, and it is widely used as a chiral building block in the synthesis of biologically active compounds. While its biochemical and physiological effects are not well understood, it has been shown to be non-toxic and non-carcinogenic. Further studies are needed to understand its mechanism of action and potential toxicological effects.
Synthesemethoden
The synthesis of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through several methods, including the epoxidation of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and formic acid, and the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate chloroformate with glycidol. However, the most commonly used method is the reaction of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate acrylate with hydrogen peroxide and a titanium silicalite catalyst. This method produces high yields of Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate with high purity.
Wissenschaftliche Forschungsanwendungen
Ethyl glycidate has various applications in scientific research. It is widely used as a chiral building block in the synthesis of biologically active compounds, such as antiviral and anticancer drugs. It is also used as a starting material for the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate glycidate is used in the fragrance industry to produce fruity and floral scents.
Eigenschaften
CAS-Nummer |
145631-84-1 |
|---|---|
Produktname |
Ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl (2R,3S)-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-4-10-8(9)7-6(11-7)5(2)3/h5-7H,4H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
HPSAABPQZURAKQ-NKWVEPMBSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](O1)C(C)C |
SMILES |
CCOC(=O)C1C(O1)C(C)C |
Kanonische SMILES |
CCOC(=O)C1C(O1)C(C)C |
Synonyme |
L-threo-Pentonic acid, 2,3-anhydro-4,5-dideoxy-4-methyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



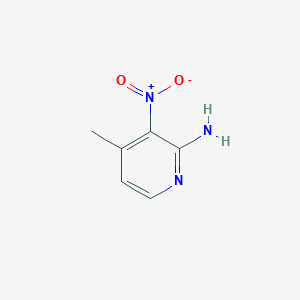

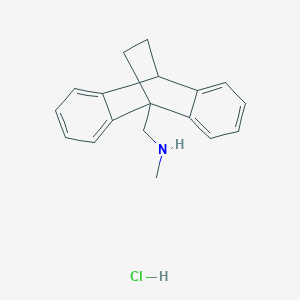


![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
